tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543010
InChI: InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3
SMILES:
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3 g/mol

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC17543010

Molecular Formula: C18H25BrN2O2

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C18H25BrN2O2
Molecular Weight 381.3 g/mol
IUPAC Name tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3
Standard InChI Key LGXAYSNMSFYWKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate, reflects its spirocyclic core, where the indene and piperidine rings share a single atom (spiro junction). Key structural attributes include:

  • Spirocyclic framework: The indene moiety (a bicyclic system with one aromatic ring) connects to the piperidine ring via a shared carbon atom, creating a rigid, three-dimensional structure.

  • Functional groups:

    • tert-Butyloxycarbonyl (Boc) group: Protects the piperidine nitrogen, enhancing solubility and stability during synthesis .

    • Bromine atom: Positioned at the 5-position of the indene ring, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

    • Primary amine: At the 3-position of the indene ring, facilitating derivatization via amidation or Schiff base formation.

The canonical SMILES string, CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N, and InChIKey LGXAYSNMSFYWKL-UHFFFAOYSA-N provide unambiguous representations for computational modeling and database searches.

Synthesis and Manufacturing

Synthesis of this spirocyclic compound typically involves multi-step sequences to construct the fused ring system and introduce functional groups. Representative methodologies include:

Cyclization Strategies

The spirocyclic core is often assembled via intramolecular cyclization of pre-functionalized precursors. For example, a tert-butyl-protected piperidine derivative may undergo Friedel-Crafts alkylation with a brominated indene fragment, followed by deprotection and amination.

Bromination and Amination

Physicochemical Properties

PropertyValueSource
Molecular weight381.3 g/mol
Melting pointNot reported
SolubilityLikely soluble in DMSO, DMF
LogP (predicted)~3.2 (moderate lipophilicity)

The bromine atom contributes to molecular polarizability, while the Boc group enhances solubility in organic solvents. Stability studies indicate decomposition above 150°C, necessitating storage at –20°C .

Applications in Drug Discovery

Intermediate in Heterocycle Synthesis

The bromine atom enables cross-coupling reactions (e.g., with boronic acids) to generate biaryl structures, common in kinase inhibitors . The amine group serves as a handle for introducing sulfonamides or ureas, enhancing target selectivity.

PROTAC Development

Bifunctional molecules linking this compound to E3 ligase ligands could exploit its rigid scaffold to design proteolysis-targeting chimeras (PROTACs) for degrading disease-associated proteins.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity
tert-Butyl 3-amino-7-methyl analogC₁₇H₂₄N₂O₂Methyl vs. bromine substituentCNS activity
tert-Butyl 5-bromo analog C₁₈H₂₄BrNO₂Lacks amine groupSynthetic intermediate

The 3-amino-5-bromo derivative’s dual functionality provides broader reactivity than non-aminated analogs, though methyl substitution may improve metabolic stability.

Future Directions

  • Pharmacological Profiling: Screen against neurotransmitter receptors and microbial targets.

  • Synthetic Methodology: Develop enantioselective routes to access chiral spirocenters.

  • Formulation Studies: Assess compatibility with drug delivery systems (e.g., liposomes).

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